(S)-叔丁基 1-(环丁基甲基)吡咯烷-3-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

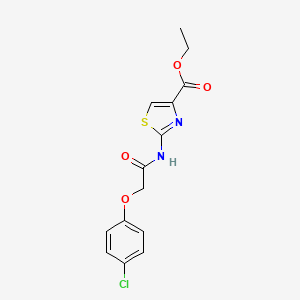

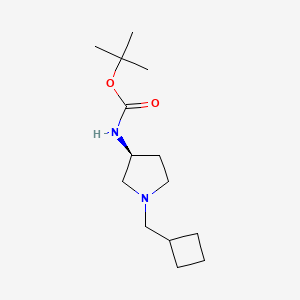

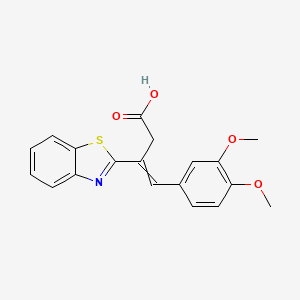

“(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carbamate group, which is a functional group derived from carbamic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the carbamate group in separate steps. Pyrrolidines can be synthesized through a variety of methods, including the reaction of primary amines with diols . Carbamates, on the other hand, can be synthesized through the reaction of alcohols with isocyanates . A specific synthetic method for the preparation of carbamate-tethered compounds has been developed .Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” would be characterized by the presence of the pyrrolidine ring and the carbamate group. The pyrrolidine ring would likely be in a puckered conformation due to the presence of the nitrogen atom . The carbamate group would likely be in a planar conformation due to the presence of the carbonyl group .Chemical Reactions Analysis

The chemical reactions involving “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” would likely involve the reactivity of the pyrrolidine ring and the carbamate group. The pyrrolidine ring is a nucleophile and can undergo reactions with electrophiles . The carbamate group, on the other hand, can undergo reactions with nucleophiles due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” would be influenced by the presence of the pyrrolidine ring and the carbamate group. These groups can participate in hydrogen bonding, which can affect the solubility and boiling point of the compound .科学研究应用

Synthesis of Carbamates

Carbamates are versatile intermediates in organic synthesis and are used in a variety of applications, including medicinal chemistry and material science . The compound can be utilized in the synthesis of carbamates through carbamoylation reactions. This process involves the formation of carbamate esters from alcohols and isocyanates, where “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” can act as a substrate or intermediate.

Catalyst-Free Synthesis Techniques

The compound has potential use in catalyst-free synthesis methods, which are environmentally friendly and cost-effective . These techniques are particularly valuable for the synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates, expanding the scope of its application in the development of new pharmaceuticals and agrochemicals.

Transcarbamoylation Reactions

Transcarbamoylation is a key reaction in organic synthesis where a carbamoyl group is transferred from one alcohol to another . “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” could be used as a starting material or reagent in such reactions, facilitating the synthesis of a wide array of carbamate derivatives.

Synthesis of Pyrrolidines

Pyrrolidines are a class of organic compounds with a five-membered nitrogen-containing ring, which are important in pharmaceutical chemistry . The compound can be used in the synthesis of pyrrolidines, including chiral versions, which are crucial for the creation of bioactive molecules and drugs.

Development of Eco-Friendly Synthetic Methods

The compound can be involved in the development of eco-friendly synthetic methods for carbamates, utilizing renewable resources and minimizing waste . This aligns with the growing trend of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.

Preparation of Glycoconjugates

Carbamate-tethered terpene glycoconjugates have applications in medicinal chemistry and drug design . The compound could be used in the preparation of these glycoconjugates, contributing to the synthesis of new compounds with potential biological activity.

Pharmaceutical Research

In pharmaceutical research, the compound can be used to create a variety of drug candidates, especially those targeting the central nervous system, due to the presence of the pyrrolidine ring, which is a common motif in drugs affecting the CNS .

Material Science

Lastly, in material science, carbamates derived from “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” can be used to modify the surface properties of materials, leading to applications in coatings, adhesives, and specialty polymers .

安全和危害

未来方向

The future directions for research on “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” could include further investigation of its synthesis, its reactivity, and its potential biological activity . This could lead to the development of new methods for the synthesis of pyrrolidines and carbamates, as well as new drugs or other useful compounds .

作用机制

Target of Action

The primary targets of the compound “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” are currently unknown . It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research.

属性

IUPAC Name |

tert-butyl N-[(3S)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIGTZUFFYNQO-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)

![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)

![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)